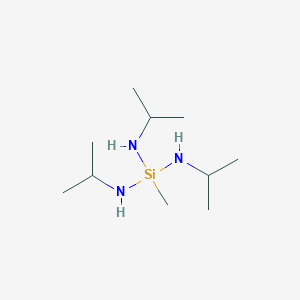
1-Methyl-N,N',N''-tri(propan-2-yl)silanetriamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-N,N’,N’'-tri(propan-2-yl)silanetriamine is a unique organosilicon compound characterized by its three isopropyl groups attached to a central silicon atom, along with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-N,N’,N’'-tri(propan-2-yl)silanetriamine typically involves the reaction of silicon tetrachloride with isopropylamine in the presence of a base. The reaction proceeds through the formation of intermediate silanes, which are subsequently methylated to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the intermediates.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-N,N’,N’'-tri(propan-2-yl)silanetriamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: Nucleophilic substitution reactions can replace the isopropyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.
Major Products: The major products formed from these reactions include silanols, silanes, and substituted silanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Methyl-N,N’,N’'-tri(propan-2-yl)silanetriamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism by which 1-Methyl-N,N’,N’'-tri(propan-2-yl)silanetriamine exerts its effects involves interactions with various molecular targets. The silicon atom can form stable bonds with organic and inorganic molecules, facilitating the formation of complex structures. The isopropyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The pathways involved include nucleophilic attack on the silicon center and subsequent rearrangements.
Comparaison Avec Des Composés Similaires
Trimethylsilanol: Similar in structure but with three methyl groups instead of isopropyl groups.
Triethylsilanol: Contains ethyl groups instead of isopropyl groups.
Triphenylsilanol: Features phenyl groups, offering different reactivity and applications.
Uniqueness: 1-Methyl-N,N’,N’'-tri(propan-2-yl)silanetriamine is unique due to its specific combination of isopropyl and methyl groups, which confer distinct steric and electronic properties. This makes it particularly useful in applications requiring precise control over reactivity and selectivity.
Propriétés
Numéro CAS |
14970-94-6 |
|---|---|
Formule moléculaire |
C10H27N3Si |
Poids moléculaire |
217.43 g/mol |
Nom IUPAC |
N-[methyl-bis(propan-2-ylamino)silyl]propan-2-amine |
InChI |
InChI=1S/C10H27N3Si/c1-8(2)11-14(7,12-9(3)4)13-10(5)6/h8-13H,1-7H3 |
Clé InChI |
RSIDZLHLXVNXQZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N[Si](C)(NC(C)C)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















